molecular formula C11H10N2O B079232 6-Methyl-2-phenylpyrimidin-4-ol CAS No. 13514-79-9

6-Methyl-2-phenylpyrimidin-4-ol

Cat. No. B079232
CAS RN: 13514-79-9
M. Wt: 186.21 g/mol
InChI Key: BQXCSFIZYMLIAU-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylpyrimidin-4-ol (6MP) is a synthetic compound used in scientific research and in laboratory experiments. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. 6MP is an important chemical intermediate used in the synthesis of other compounds, such as the anti-cancer drug temozolomide. 6MP has a wide range of applications in scientific research, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent

6-Methyl-2-phenylpyrimidin-4-ol, being a hydroxypyrimidine, may serve as a precursor or an active moiety in the synthesis of various pharmacological agents . Its structural similarity to known bioactive pyrimidine derivatives suggests potential utility in drug design and discovery, particularly in the development of novel therapeutic compounds.

Organic Synthesis: Building Block for Complex Molecules

In organic chemistry, 6-Methyl-2-phenylpyrimidin-4-ol can be utilized as a building block for the synthesis of complex organic molecules . Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing larger, more complex structures through multi-step synthesis.

Material Science: Functional Material Development

The compound’s molecular structure could be explored for the development of functional materials in material science. While specific applications in this field are not directly cited, the potential for creating new materials with desirable properties such as conductivity, fluorescence, or stability is a significant area of interest .

Analytical Chemistry: Chemical Standard and Reagent

In analytical chemistry, 6-Methyl-2-phenylpyrimidin-4-ol may be used as a chemical standard or reagent for calibration and testing purposes . Its well-defined structure and purity make it suitable for use in various analytical techniques to ensure accuracy and precision in chemical analysis.

Biochemistry: Study of Enzyme Interactions

The compound’s role in biochemistry could involve studying enzyme-substrate interactions, given its structural features that may mimic certain biological molecules . This can help in understanding the biochemical pathways and mechanisms of action for related enzymes.

Industrial Uses: Chemical Intermediate

Though not extensively documented, compounds like 6-Methyl-2-phenylpyrimidin-4-ol can serve as intermediates in industrial chemical processes . They might be used in the synthesis of dyes, pigments, or other industrial chemicals where specific pyrimidine derivatives are required.

Proteomics Research: Protein Interaction Studies

As a compound that can be used in proteomics research, 6-Methyl-2-phenylpyrimidin-4-ol may be involved in studying protein interactions and functions . It could be part of assays that identify and quantify proteins, as well as their modifications and interactions.

Medicinal Chemistry: Lead Compound Optimization

In medicinal chemistry, this compound could be a lead structure for optimization in drug development programs . Its modification through various chemical reactions could lead to new compounds with enhanced biological activity and improved pharmacokinetic properties.

properties

IUPAC Name

4-methyl-2-phenyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8-7-10(14)13-11(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXCSFIZYMLIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345390
Record name 6-Methyl-2-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-phenylpyrimidin-4-ol

CAS RN

13514-79-9
Record name 6-Methyl-2-phenylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13514-79-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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